Indanestrol

Description

Historical Context of Non-Steroidal Estrogens and Indanestrol's Emergence in Academic Inquiry

The field of non-steroidal estrogens originated in the 1930s with the synthesis of compounds that could mimic the effects of natural steroidal estrogens like estradiol (B170435). taylorfrancis.com A pivotal moment was the creation of diethylstilbestrol (B1670540) (DES), a potent synthetic estrogen with a stilbene (B7821643) chemical structure. taylorfrancis.comwikipedia.org The discovery of DES and other non-steroidal agents demonstrated that the rigid steroid nucleus was not an absolute requirement for estrogenic activity and opened a new chapter in medicinal chemistry. taylorfrancis.comwikipedia.org This led to the development of a wide array of synthetic estrogens, including those used for therapeutic purposes and others that emerged as environmental estrogens. wikipedia.orgnews-medical.net

From this landscape of synthetic estrogen research, this compound (IN) and its related analogs, Indenestrol (B48675) A (IA) and Indenestrol B (IB), were developed as derivatives and metabolites of DES. researchgate.netresearchgate.net These compounds were of particular interest because, while they demonstrated a high binding affinity for the estrogen receptor (ER), they exhibited weak uterotropic (uterine growth-stimulating) activity. researchgate.netresearchgate.net this compound is structurally distinct due to the saturation of the indene (B144670) double bond found in the indenestrols, a modification that was found to decrease both receptor binding affinity and hormonal activity. taylorfrancis.com This dissociation between binding and functional activity made this compound and its analogs intriguing subjects for academic inquiry, positioning them as chemical probes to explore the specific steps involved in the estrogen receptor-mediated response. taylorfrancis.comresearchgate.net

Foundational Research Paradigms and the Significance of this compound as a Molecular Probe

This compound and its analogs became significant molecular probes for investigating the stereochemical sensitivity and functional selectivity of the estrogen receptor. researchgate.net Foundational research highlighted that these compounds, despite having high affinity for the estrogen receptor, were poor inducers of uterine growth compared to estradiol or DES. researchgate.net This paradox was key to their utility as research tools.

A critical aspect of this research involved the study of stereoisomers. For instance, Indenestrol A (IA) exists as a racemic mixture of two enantiomers, (R)- and (S)-IA. Researchers successfully separated these enantiomers and discovered that the estrogen receptor exhibits a significant stereochemical preference. researchgate.net The (S)-enantiomer (IA-S) showed a high competitive binding index, comparable to DES, while the (R)-enantiomer (IA-R) had dramatically lower binding affinity. researchgate.net This finding demonstrated that the ER's ligand-binding site has a precise three-dimensional geometry that can distinguish between chiral forms of non-steroidal ligands. researchgate.net

This compound (IN) itself generally showed lower binding affinity compared to the indenestrols, but it was still effective in interacting with the receptor and translocating it to the cell nucleus. taylorfrancis.comresearchgate.net The ability of these compounds to bind to the ER and promote nuclear localization, yet fail to elicit a full spectrum of estrogenic responses, made them ideal for dissecting the downstream consequences of receptor binding. researchgate.net For example, while this compound was a poor stimulator of uterine DNA synthesis, its analogs could variably induce other estrogen-regulated endpoints like progesterone (B1679170) receptor synthesis. researchgate.net This demonstrated that different ligands could differentially modulate the receptor's activity, a concept now central to the understanding of Selective Estrogen Receptor Modulators (SERMs). wikipedia.orgnih.gov

| Compound | Receptor Binding Affinity (Ka, M⁻¹) | Uterotropic Activity |

| Estradiol | High | High |

| Diethylstilbestrol (DES) | High (Ka ~1.5-2.2 x 10¹⁰ M⁻¹) | High |

| This compound (IN) | Moderate | Poor |

| Indenestrol A (IA) | High (Ka ~1.5-2.2 x 10¹⁰ M⁻¹) | Poor |

| Indenestrol B (IB) | High (Ka ~1.5-2.2 x 10¹⁰ M⁻¹) | Poor |

| This table presents a qualitative and quantitative comparison of the properties of this compound and related compounds based on foundational research findings. researchgate.net |

Overview of this compound's Role in Advancing Estrogen Receptor Mechanistic Understanding

The use of this compound and its analogs as molecular probes has provided significant insights into the mechanisms of estrogen receptor (ER) action, particularly concerning how ligand binding translates into specific biological outcomes. The estrogen signaling pathway is complex, involving ligand binding, receptor dimerization, nuclear translocation, and the recruitment of co-regulator proteins to modulate gene expression. bmbreports.orgnih.govfrontiersin.org

Research with these compounds helped establish that mere binding to the ER and translocation to the nucleus are not sufficient to trigger all estrogenic responses. researchgate.net The specific conformation the ER adopts upon binding a ligand is crucial. mdpi.com Different ligands, like this compound, can induce unique conformational changes in the receptor's ligand-binding domain, particularly in a region known as helix 12. wikipedia.org This ligand-specific conformation dictates which co-activator or co-repressor proteins are recruited to the receptor-DNA complex, ultimately determining the transcriptional outcome at target genes. wikipedia.orgmdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

71855-45-3 |

|---|---|

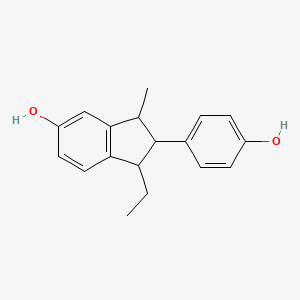

Molecular Formula |

C18H20O2 |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

1-ethyl-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C18H20O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,15,18-20H,3H2,1-2H3 |

InChI Key |

UVOBXMBJOYYZST-UHFFFAOYSA-N |

SMILES |

CCC1C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |

Canonical SMILES |

CCC1C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |

Synonyms |

indanestrol indanestrol, (1alpha,2alpha,3alpha)-isome |

Origin of Product |

United States |

Synthetic Pathways and Structural Derivatization of Indanestrol

Elucidation of Primary Synthetic Routes to Indanestrol

This compound is a synthetic, non-steroidal estrogen that is structurally related to diethylstilbestrol (B1670540) (DES). taylorfrancis.com Its synthesis is noteworthy as the saturation of the indene (B144670) double bond in its precursors, indenestrol (B48675) A and indenestrol B, leads to a decrease in both receptor binding affinity and hormonal activity. taylorfrancis.com The synthesis of this compound and its analogs, such as indenestrol A and indenestrol B, has been a subject of interest for studying the structure-activity relationships of estrogens. pageplace.deresearchgate.net

One of the key transformations in the synthesis of this compound and related compounds is the reduction of a carbonyl group. For instance, in the synthesis of related indene derivatives, a common step involves the reduction of a carbonyl group using sodium borohydride (B1222165) (NaBH4). mdpi.com Another approach involves the reduction of 1-indanones via transfer or pressure hydrogenation in the presence of an optically active catalyst to produce chiral indanols, which can then undergo further reactions. google.comgoogle.com

Methodologies for Stereoselective Synthesis of this compound Enantiomers

This compound itself is not chiral, but its precursors, indenestrol A and indenestrol B, possess a single chiral carbon atom and therefore exist as a mixture of enantiomers. nih.gov The stereoselective synthesis of these enantiomers has been crucial for understanding their differential biological activities. researchgate.netnih.gov

The separation of enantiomers of indenestrol A (IA) has been successfully achieved using a chiral high-pressure liquid chromatography (HPLC) column with a chiral triphenylmethyl methacrylate (B99206) resin. researchgate.net The absolute enantiomeric conformation of one of the IA enantiomers was determined to be C(3)-R after derivatization with 4-bromobenzoyl chloride and subsequent X-ray crystallographic analysis. researchgate.net

The synthesis of enantiomerically pure compounds in the indane family often employs asymmetric synthesis strategies. One such strategy is the use of chiral auxiliaries. For example, chiral acetals prepared from 7-hydroxyindan-1-one and chiral nonracemic C2-symmetric 1,2-ethanediols have been evaluated for their effectiveness in directing stereochemical outcomes in reactions like the Diels-Alder reaction. sfu.ca Another powerful method is the use of optically active catalysts in hydrogenation reactions of 1-indanones to produce enantiomerically enriched (R)- or (S)-indanols. google.comgoogle.com These chiral indanols serve as key intermediates for the synthesis of various chiral indane derivatives. google.comgoogle.com

The study of the individual enantiomers of indenestrol A revealed a significant stereochemical preference in estrogen receptor (ER) binding. researchgate.netnih.gov The IA-S enantiomer was found to have a much higher binding affinity for the ER compared to the IA-R enantiomer, suggesting that the biological activity of the racemic mixture may be primarily due to one enantiomer. researchgate.net This difference in binding was partly attributed to differences in the association rate constant. researchgate.net

Advanced Approaches in this compound Analog Synthesis for Structure-Activity Relationship Studies

The synthesis of a wide array of this compound analogs has been instrumental in elucidating the structure-activity relationships (SAR) for estrogenic compounds. pageplace.deresearchgate.net These studies involve modifying the core structure of this compound and its related compounds to understand how these changes affect their interaction with the estrogen receptor and their subsequent biological responses. researchgate.net

One approach to creating analogs is through the modification of the steroidal ring structure. For example, the synthesis of 8α-analogues of steroid estrogens with fluorine at the 2-position has been achieved. researchgate.net These modifications can lead to compounds with altered biological profiles, such as reduced uterotropic activity while retaining other beneficial effects. researchgate.net

The investigation of these analogs has revealed that the nature of the ligand-receptor complex can influence which specific biochemical pathways are activated. nih.govoup.com For example, different DES analogs have been shown to have differential effects on uterine glucose-6-phosphate dehydrogenase activity, progesterone (B1679170) receptor levels, and DNA synthesis. oup.com

Below is a table summarizing the relative binding affinities and in vivo bioassay results for this compound and related DES analogs.

| Compound | Estrogen Receptor Binding Affinity (Relative to Estradiol (B170435)=100) | In Vivo Uterotrophic Activity Rank |

| Diethylstilbestrol (DES) | 286 researchgate.net | > Indenestrol A ~ Indenestrol B researchgate.net |

| Indenestrol A | ~ DES researchgate.net | ~ Indenestrol B researchgate.net |

| Indenestrol B | ~ DES researchgate.net | > Pseudo-DES researchgate.net |

| This compound | < Pseudo-DES researchgate.net | < Pseudo-DES researchgate.net |

| Pseudo-DES | > this compound researchgate.net | > this compound researchgate.net |

Design Principles for this compound Derivatives with Modified Molecular Architectures

The design of novel this compound derivatives and other estrogenic compounds is guided by principles aimed at achieving specific biological activities and selectivities. A key strategy in medicinal chemistry is the design of analogs to probe structure-activity relationships. mdpi.com

One fundamental design principle involves constraining the molecular structure to improve stability and receptor interaction. For instance, fusing an aromatic ring to the core structure can constrain the polyene side chain, a strategy employed in the development of retinoic acid receptor agonists with an indene structure. mdpi.com The study of such constrained analogs helps to define the structural template required for activity, which typically consists of a hydrophobic region and a polar region connected by a linker. mdpi.com

The nature of the linker between different parts of the molecule is crucial for receptor isotype selectivity. For example, in the design of retinoic acid receptor agonists, an amide linker was found to be a key feature for RARα-specificity due to favorable hydrogen-bonding interactions within the ligand-binding pocket. mdpi.com This principle of tailoring linkers can be applied to the design of this compound derivatives to achieve selective interactions with estrogen receptor isoforms.

Another design consideration is the modification of functional groups to alter the compound's properties. For example, the introduction of a methyl group in certain steroid analogs can lead to the loss of specific hormonal effects. researchgate.net Similarly, the replacement or derivatization of hydroxyl groups can be explored to evaluate their importance for potency and to potentially reduce off-target effects. researchgate.net

Conformational Analysis and Computational Modeling of Indanestrol

X-ray Crystallographic Analysis of Indanestrol and Related Conformational Isomers

For a molecule like this compound, which possesses a rigid indane core fused with a more flexible side chain, X-ray crystallography could reveal the preferred conformation in the solid state. The indane ring system, being a fusion of a benzene (B151609) ring and a cyclopentane (B165970) ring, has a defined, relatively planar structure. eburon-organics.com However, the orientation of the substituents can lead to different conformational isomers. rsc.org

In a hypothetical crystallographic study of this compound, researchers would aim to grow a single, high-quality crystal of the compound. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map. From this map, the positions of individual atoms can be determined, providing an unambiguous picture of the molecule's solid-state conformation.

Data from such an analysis would be presented in a format similar to the following hypothetical table, detailing key geometric parameters.

| Parameter | Value (Hypothetical) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.7 Å |

| Key Torsion Angle (C-C-O-H) | 175° |

| Indane Ring Conformation | Envelope |

This data would provide a static snapshot of this compound's structure, which serves as a crucial starting point for more dynamic computational studies.

Molecular Mechanics and Quantum Chemical Calculations of this compound's Energetic Landscapes

Computational chemistry offers powerful tools to explore the full range of conformations a molecule can adopt and their corresponding energies. These methods are not limited to the solid state and can provide insights into the behavior of this compound in a more biologically relevant solution phase.

Molecular Mechanics (MM) methods use classical physics to model the potential energy of a molecule as a function of its geometry. The molecule is treated as a collection of atoms held together by springs representing chemical bonds. The energy is calculated based on bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions). For steroids and related molecules, MM force fields have been successfully used to explore conformational preferences. nih.gov

A molecular mechanics study of this compound would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This process generates a potential energy surface, a multidimensional map that shows how the molecule's energy changes with its geometry. The low-energy regions on this surface correspond to the most stable conformations.

Quantum Chemical (QC) calculations, on the other hand, are based on the principles of quantum mechanics and provide a more accurate description of the electronic structure of a molecule. nih.gov Methods like Density Functional Theory (DFT) are commonly used to calculate the energies of different conformers and to investigate electronic properties that can influence biological activity. researchgate.netresearchgate.net QC calculations can be used to refine the geometries of the low-energy conformers identified by molecular mechanics and to provide more accurate energy rankings. cmst.eu

A hypothetical energetic landscape for a key dihedral angle in this compound, as calculated by these methods, might look like this:

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) - MM | Relative Energy (kcal/mol) - QC |

| 0 | 5.2 | 6.1 |

| 60 | 1.5 | 1.8 |

| 120 | 3.8 | 4.2 |

| 180 | 0.0 | 0.0 |

| 240 | 3.9 | 4.3 |

| 300 | 1.6 | 1.9 |

These calculations would reveal the most stable conformations of this compound and the energy barriers between them, providing a picture of its conformational flexibility.

Conformational Dynamics of this compound in Solution and Ligand-Binding Environments

While static pictures of molecular conformation are useful, the dynamic nature of molecules in solution and when interacting with biological targets is crucial for their function. duke.edu Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying the conformational dynamics of molecules in solution. nih.govauremn.org.brcopernicus.org By analyzing parameters such as nuclear Overhauser effects (NOEs) and spin-spin coupling constants, researchers can determine the relative populations of different conformers in equilibrium. copernicus.orgcopernicus.orgacs.org

Molecular Dynamics (MD) simulations provide a computational approach to study the time-dependent behavior of a molecule. h-its.org In an MD simulation, the motions of the atoms in the molecule are calculated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the observation of transitions between different conformational states. nih.gov

When a ligand like this compound binds to its target, such as an estrogen receptor, its conformation may change to fit optimally into the binding site. nih.govresearchgate.net This "bioactive conformation" is often not the lowest energy conformation in solution. ub.edu MD simulations of the this compound-receptor complex can provide insights into these ligand-binding environments and help to identify the key interactions that stabilize the bioactive conformation. acs.org

In Silico Approaches for Predicting this compound's Molecular Geometry and Flexion

The prediction of a molecule's three-dimensional structure and flexibility from its two-dimensional chemical structure is a key goal of in silico modeling. mdpi.com For a molecule like this compound, various computational tools can be employed to generate and analyze a range of possible conformations. cam.ac.ukresearchgate.net

Conformational search algorithms systematically explore the rotational freedom of a molecule to generate a diverse set of low-energy conformers. ijpsr.com These algorithms can be based on systematic grid searches, random sampling (Monte Carlo methods), or molecular dynamics. The resulting conformers can then be clustered based on their structural similarity to identify the major conformational families.

The flexibility of a molecule, or its ability to change conformation, can also be predicted using computational methods. docking.org Normal mode analysis, for example, can identify the collective motions of the atoms in a molecule, highlighting the most flexible regions. This information is particularly important for understanding how a ligand might adapt its shape upon binding to a receptor.

A hypothetical summary of a conformational search for this compound might be presented as follows:

| Conformer Cluster | Population (%) | Relative Energy (kcal/mol) | Key Structural Feature |

| 1 | 65 | 0.0 | Extended side chain |

| 2 | 25 | 1.2 | Folded side chain |

| 3 | 10 | 2.5 | Rotated hydroxyl group |

These in silico predictions, when combined with experimental data, provide a comprehensive understanding of the conformational behavior of this compound, which is essential for rational drug design and the development of new therapeutic agents.

Molecular Interactions and Estrogen Receptor Recognition

Ligand-Binding Kinetics and Thermodynamics of Indanestrol with Estrogen Receptors

Detailed kinetic and thermodynamic parameters for the binding of this compound itself to estrogen receptors are not extensively documented in the available scientific literature. However, studies on its structurally related analogs, such as indenestrol (B48675) A and indenestrol B, provide significant insights into the thermodynamic aspect of receptor binding, primarily through the determination of binding affinities.

Binding affinity, often expressed as the equilibrium dissociation constant (Kd) or its reciprocal, the association constant (Ka), is a key thermodynamic parameter that describes the strength of the interaction between a ligand and its receptor. malvernpanalytical.com For this compound and its analogs, competitive binding assays have been the principal method to determine their affinity for the estrogen receptor. nih.gov

Stereochemical Preference in Estrogen Receptor-Indanestrol Complex Formation

The estrogen receptor demonstrates a notable stereochemical preference in its interaction with chiral analogs of this compound, such as indenestrol A (IA), which possesses a single chiral carbon. nih.gov This stereoselectivity is a critical determinant of the binding affinity and subsequent biological activity.

Indenestrol A exists as a pair of enantiomers, (R)-indenestrol A (IA-R) and (S)-indenestrol A (IA-S). Studies using competitive binding assays with mouse uterine cytosolic estrogen receptors have revealed a significant chiral preference. researchgate.netnih.gov The (S)-enantiomer (IA-S) exhibits a much higher binding affinity for the estrogen receptor compared to the (R)-enantiomer (IA-R). researchgate.net This preference is not observed for the enantiomers of indenestrol B (IB), another analog, which show comparable binding affinities. researchgate.net

This stereochemical discrimination by the estrogen receptor highlights the precise three-dimensional complementarity required within the ligand-binding pocket for optimal interaction. The differential binding of the indenestrol A enantiomers suggests that the spatial arrangement of substituents around the chiral center critically influences the fit and stability of the ligand-receptor complex.

Discrepancies Between Receptor Binding Affinity and Downstream Biological Activity Modulated by this compound

A significant and intriguing aspect of this compound and its analogs is the observed disconnect between their high receptor binding affinity and their weak downstream biological activity. nih.govnih.gov While this compound itself exhibits poor uterotrophic activity, its analogs like indenestrol A and indenestrol B bind to the estrogen receptor with high affinity, comparable to that of potent estrogens like diethylstilbestrol (B1670540) (DES). nih.gov

Despite this high affinity and the ability to translocate a similar amount of the estrogen receptor complex to the nucleus as DES, these compounds fail to elicit a full spectrum of estrogenic responses. nih.govnih.gov For instance, while DES strongly stimulates uterine DNA synthesis and ornithine decarboxylase (ODC) activity, indenestrol A has weak or no significant activity on these parameters. nih.gov However, some responses, like the induction of the progesterone (B1679170) receptor (PR), can be stimulated by these analogs. nih.gov

This discrepancy suggests that receptor binding is a necessary but not sufficient step for initiating all downstream biological effects. The conformation of the ligand-receptor complex appears to be a critical determinant of the subsequent biological response. nih.gov The structure of the bound ligand influences the final conformation of the receptor, which in turn affects its interaction with co-regulatory proteins and specific DNA sequences (estrogen response elements), leading to a differential or partial activation of gene transcription. nih.govnih.gov Thus, this compound and its analogs act as probes that can uncouple receptor binding from the full suite of hormonal responses, indicating that the nature of the ligand-receptor interaction can selectively modulate genomic events. nih.gov

Probing the Estrogen Receptor Ligand Binding Site Stereoselectivity with this compound Analogs

The enantiomers of indenestrol A have served as valuable tools to probe the stereochemical sensitivity of the estrogen receptor's ligand-binding domain (LBD). researchgate.net The dramatic difference in binding affinity between the (S) and (R) enantiomers of indenestrol A underscores the high degree of stereoselectivity within the LBD. researchgate.net

The ability of the receptor to discriminate between these enantiomers provides information about the topology and chemical environment of the binding pocket. Molecular modeling and structural studies suggest that the receptor can accommodate the planar, extended conformation of these analogs, with either of their phenolic rings mimicking the A-ring of estradiol (B170435) to initiate binding. nih.gov However, the specific orientation and fit of the rest of the molecule, dictated by its stereochemistry, determine the stability of the interaction and the ultimate biological outcome. nih.gov

The use of these analogs has demonstrated that not all high-affinity binding orientations are productive in terms of eliciting a full estrogenic response. nih.gov This has led to the hypothesis that the ligand-binding pocket possesses a specific geometry that, while able to bind various structures with high affinity, only permits a specific conformational change in the receptor necessary for full agonist activity when an appropriately shaped ligand is bound.

Comparative Analysis of this compound Binding to Estrogen Receptor Subtypes (ERα and ERβ)

The two major estrogen receptor subtypes, ERα and ERβ, exhibit differential binding affinities for various ligands, which contributes to their distinct physiological roles. While direct comparative binding data for this compound across both subtypes is scarce, studies with its analog, indenestrol A, have revealed subtype-specific stereoselectivity.

Research has shown that the (S)-enantiomer of indenestrol A (IA-S) is a more potent activator of ERα-mediated transcription than the (R)-enantiomer (IA-R). nih.gov Conversely, IA-R shows a higher potency in activating ERβ compared to its activity on ERα in certain cellular contexts. nih.gov Interestingly, the in vitro binding affinities of IA-R to ERα and ERβ are similarly low, which contrasts with its preferential activation of ERβ in some cell lines. nih.gov

This subtype-specific activity is thought to be influenced by differences in the amino acid composition of the ligand-binding domains of ERα and ERβ. nih.gov A key residue, Leucine-384 in ERα, is replaced by a Methionine in ERβ at the corresponding position. This single amino acid difference may be responsible for the observed stereoselectivity and differential activation by the indenestrol enantiomers. nih.gov These findings highlight that even subtle differences in the receptor's binding pocket can lead to significant variations in ligand recognition and functional outcomes between ER subtypes.

Cellular and Subcellular Mechanistic Investigations of Indanestrol Action Non Clinical Focus

Impact of Indanestrol on Estrogen Receptor Translocation and Nuclear Retention in Cellular Models

The cellular activity of estrogens is largely mediated by estrogen receptors (ERs), primarily ERα and ERβ, which belong to the nuclear receptor superfamily. hormones.gr In their unbound state, these receptors are primarily located in the nucleus, though a dynamic shuttling between the cytoplasm and nucleus occurs. hormones.grresearchgate.net Upon ligand binding, such as with estradiol (B170435) (E2) or synthetic estrogens like this compound, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. hormones.grmdpi.com

The translocation of the ER from the cytoplasm to the nucleus is a critical step in its function as a transcription factor. frontiersin.org This process is facilitated by specific proteins, known as importins, which recognize nuclear localization signals (NLS) on the ER. frontiersin.org While ERs are predominantly nuclear, their distribution within the nucleus changes upon ligand binding, shifting from a diffuse pattern to a more punctate one, indicating interaction with specific nuclear components. hormones.gr

The duration of nuclear retention of the estrogen-receptor complex is a key determinant of its agonistic or antagonistic activity. For instance, the natural estrogen estriol (B74026) (E3) exhibits antagonistic properties when administered as a single dose due to the short nuclear residency time of the ER-E3 complex. nih.gov However, when E3 levels are continuously maintained, leading to sustained nuclear retention of the receptor complex, it acts as a potent estrogen. nih.gov This suggests that the temporal dynamics of receptor-nuclear interaction are crucial for the ultimate biological response. While specific studies on this compound's direct impact on ER translocation and nuclear retention are not extensively detailed in the provided results, the established principles of ER dynamics provide a framework for its likely mechanism of action.

This compound-Induced Modulation of Genomic and Non-Genomic Signaling Pathways in Experimental Systems

Estrogen signaling is multifaceted, encompassing both genomic and non-genomic pathways. mdpi.comnih.gov The classical genomic pathway involves the direct regulation of gene expression by nuclear ERs, a process that typically occurs over hours. researchgate.net In contrast, non-genomic signaling involves rapid, membrane-initiated events that can occur within seconds to minutes. nih.govresearchgate.net

The genomic actions of estrogens, and by extension this compound, lead to changes in the expression profiles of a wide array of genes. mdpi.com Upon binding to ERs, the activated receptor-ligand complex can directly bind to EREs to regulate the transcription of target genes. hormones.gr Furthermore, ERs can indirectly influence gene expression through protein-protein interactions with other transcription factors, affecting genes that lack EREs. hormones.grresearchgate.net

The identification of specific genes regulated by this compound would require analysis of gene expression profiles using techniques like microarray analysis or RNA sequencing in cells or tissues treated with the compound. immgen.orgnih.govnih.govelifesciences.org Such studies would reveal the specific cellular processes and pathways modulated by this compound. For example, studies on estradiol have identified target genes such as TFF1, GREB1, and PGR, which are involved in cell proliferation and survival. researchgate.net It is plausible that this compound would regulate a similar, though potentially distinct, set of genes.

Table 1: Examples of Estrogen-Responsive Genes

| Gene | Function | Reference |

| TFF1 | Trefoil Factor 1, involved in mucosal repair and cell proliferation. | researchgate.net |

| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1, a key mediator of estrogen-regulated growth. | researchgate.net |

| PGR | Progesterone (B1679170) Receptor, its expression is often regulated by estrogen signaling. | researchgate.net |

This table provides examples of genes known to be regulated by estrogen and are likely candidates for modulation by this compound.

Non-genomic estrogen signaling is initiated at the plasma membrane, often through a subpopulation of ERs localized there or through G protein-coupled receptors like GPER. nih.govresearchgate.net This rapid signaling involves the activation of various second messenger systems and kinase cascades. nih.govresearchgate.net

Second messengers are small intracellular molecules, such as cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) triphosphate (IP₃), and diacylglycerol (DAG), that are released in response to an extracellular signal and trigger intracellular signaling cascades. libretexts.orgwikipedia.orgslideshare.net For instance, the activation of phospholipase C (PLC) by a G protein-coupled receptor leads to the generation of IP₃ and DAG. libretexts.orgwikipedia.org IP₃ triggers the release of intracellular calcium (Ca²⁺), another important second messenger, while DAG activates protein kinase C (PKC). libretexts.orgwikipedia.org

The activation of these second messenger systems leads to the stimulation of various protein kinases, including protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs) like ERK. nih.govnih.gov These kinases, in turn, phosphorylate a multitude of target proteins, including transcription factors, thereby linking the rapid, non-genomic signals to changes in gene expression. nih.govnih.gov While direct evidence for this compound's effect on specific second messengers and kinases is not available in the search results, its nature as a synthetic estrogen strongly suggests its involvement in these non-genomic pathways.

Table 2: Key Components of Non-Genomic Estrogen Signaling

| Component | Role in Signaling | Reference |

| Second Messengers | ||

| Cyclic AMP (cAMP) | Activates Protein Kinase A (PKA). libretexts.org | libretexts.org |

| Inositol Trisphosphate (IP₃) | Mobilizes intracellular calcium (Ca²⁺). libretexts.orgwikipedia.org | libretexts.orgwikipedia.org |

| Diacylglycerol (DAG) | Activates Protein Kinase C (PKC). libretexts.orgwikipedia.org | libretexts.orgwikipedia.org |

| Calcium (Ca²⁺) | A ubiquitous second messenger that regulates numerous cellular processes. libretexts.org | libretexts.org |

| Kinases | ||

| Protein Kinase A (PKA) | Phosphorylates target proteins in response to cAMP. nih.gov | nih.gov |

| Protein Kinase C (PKC) | Activated by DAG and Ca²⁺ to phosphorylate target proteins. libretexts.org | libretexts.org |

| MAPK/ERK | A key signaling cascade involved in cell proliferation, differentiation, and survival. nih.gov | nih.gov |

This compound's Influence on Specific Enzyme Activities in Cultured Cells

The cellular effects of estrogens can also manifest through the modulation of specific enzyme activities, which can have significant impacts on cellular metabolism and proliferation.

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, a crucial metabolic pathway that produces NADPH and precursors for nucleotide biosynthesis. frontiersin.orgnih.gov NADPH is vital for protecting cells from oxidative damage. frontiersin.orgnih.gov G6PD activity is regulated by various factors, including hormones. frontiersin.org For example, testosterone (B1683101) and estradiol have been shown to activate G6PD activity. frontiersin.org

Given that this compound is a synthetic estrogen, it is plausible that it could also modulate G6PD activity, thereby influencing the cell's redox state and biosynthetic capacity. Studies have shown that some endocrine-disrupting chemicals can impair G6PD activity, highlighting the sensitivity of this enzyme to estrogenic compounds. frontiersin.org Research on diabetic patients with G6PD deficiency suggests a complex relationship between G6PD activity and vascular complications, indicating the enzyme's broader physiological importance. medsci.orgplos.org

Table 3: Factors Influencing Glucose-6-Phosphate Dehydrogenase (G6PD) Activity

| Factor | Effect on G6PD Activity | Reference |

| Estradiol | Can activate G6PD activity. frontiersin.org | frontiersin.org |

| Testosterone | Can activate G6PD activity. frontiersin.org | frontiersin.org |

| Endocrine-Disrupting Chemicals (some) | Can impair G6PD activity. frontiersin.org | frontiersin.org |

| Oxidative Stress | Can be modulated by G6PD activity through NADPH production. nih.govnih.gov | nih.govnih.gov |

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are small, positively charged molecules essential for cell growth, proliferation, and differentiation. nih.govontosight.ai The regulation of ODC is tightly controlled at multiple levels, including transcription, translation, and protein degradation. nih.govnih.gov The activity of ODC is often elevated in response to growth factors and oncogenes. nih.gov

The regulation of ODC involves a protein called antizyme, which binds to ODC and targets it for degradation by the proteasome. reactome.orgmicrobialcell.com Polyamines themselves provide a negative feedback loop by stimulating the synthesis of antizyme. nih.govmicrobialcell.com Given the role of estrogens in promoting cell proliferation, it is conceivable that this compound could influence ODC activity, either directly or indirectly, as part of its growth-promoting effects. However, specific studies on the direct regulation of ODC by this compound are not available in the provided search results.

Table 4: Regulation of Ornithine Decarboxylase (ODC) Activity

| Regulatory Mechanism | Description | Reference |

| Transcriptional Regulation | The expression of the ODC gene is controlled by various transcription factors. ontosight.ai | ontosight.ai |

| Translational Regulation | The synthesis of the ODC protein from its mRNA is regulated, in part by polyamine levels. nih.gov | nih.gov |

| Protein Degradation | ODC is targeted for degradation by the proteasome through the action of antizyme. reactome.orgmicrobialcell.com | reactome.orgmicrobialcell.com |

| Feedback Inhibition | High levels of polyamines inhibit ODC activity by promoting the synthesis of antizyme. nih.govmicrobialcell.com | nih.govmicrobialcell.com |

Investigation of this compound's Role in Cellular Proliferation and Differentiation Pathways in Experimental Models

The estrogenic activity of this compound has been evaluated using in vitro bioassays that measure cellular proliferation as a key endpoint. One of the primary methods utilized for this purpose is the E-SCREEN assay, which employs the human breast cancer cell line, MCF-7. researchgate.netnih.gov These cells are estrogen-responsive, meaning their proliferation is stimulated by the presence of estrogens. researchgate.netmdpi.com The E-SCREEN assay is a quantitative method developed to assess the estrogenicity of various compounds by comparing the cell yield of MCF-7 cells grown in the presence of a test compound to that of cells grown in a hormone-free medium (negative control) and in the presence of 17β-estradiol (positive control). researchgate.netugr.es

The assay serves as a valuable tool to identify chemicals that mimic the effects of endogenous estrogens. researchgate.net A compound is identified as estrogenic if it induces a proliferative effect on the MCF-7 cells. researchgate.net Research has demonstrated a strong correlation between the results of in vitro proliferation assays, such as the E-SCREEN, and in vivo uterotrophic effects in animal models, making it a reliable predictor of estrogenic activity. nih.gov The MCF-7 cell line is well-characterized for its expression of estrogen receptor alpha (ERα), which is a dominant factor in mediating estrogen-dependent proliferative responses. nih.gov The binding of an estrogenic compound to ERα initiates a signaling cascade that ultimately leads to cell cycle progression and proliferation. mdpi.com this compound has been identified as an estrogenic compound through such cell proliferation assays. mit.edu

Table 1: Principles of the E-SCREEN Assay for Estrogenicity Testing

| Component | Description |

| Cell Line | MCF-7 human breast carcinoma cells, which are estrogen-receptor positive and proliferate in response to estrogenic stimulation. researchgate.netnih.gov |

| Assay Principle | Quantifies the proliferative effect of a test compound by measuring the increase in MCF-7 cell number compared to a negative control. researchgate.net |

| Controls | Includes a negative control (hormone-free medium) and a positive control (typically 17β-estradiol) to establish baseline and maximal proliferation. researchgate.net |

| Endpoint | The primary endpoint is the final cell yield after a set incubation period, which reflects the estrogenic potency of the tested compound. researchgate.netugr.es |

| Application | Used to screen and identify environmental or synthetic compounds with estrogen-mimicking properties. researchgate.net |

Analysis of this compound's Impact on Microtubule Polymerization and Centrosome Dynamics in Cell Lines

Investigations into the cellular effects of certain non-steroidal estrogens have revealed their ability to interfere with the cytoskeleton, specifically with microtubule (MT) dynamics. nih.gov Microtubules are dynamic polymers essential for various cellular processes, including cell division, maintenance of cell structure, and intracellular transport. chimia.ch A study conducted in a cell-free system demonstrated that estrogens from different classes, including this compound, inhibited microtubule assembly. nih.gov This inhibitory effect on MT polymerization is a significant finding, as the proper function of the mitotic spindle, which is composed of microtubules, is crucial for accurate chromosome segregation during cell division.

The disruption of microtubule dynamics can lead to defects in centrosome function and number. nih.gov Centrosomes are the primary microtubule-organizing centers in animal cells, and their duplication is tightly regulated to ensure the formation of a bipolar spindle. nih.gov Some studies have shown that certain xenoestrogens can disrupt the centrosome cycle, leading to centrosome amplification—the presence of more than two centrosomes—which is a hallmark of many cancers. nih.gov While specific studies on this compound's effect on centrosome dynamics in cell lines like HeLa are part of the broader investigation into estrogen-induced cellular defects, the initial evidence points towards its role as a microtubule-destabilizing agent. nih.gov

Table 2: Effect of Selected Estrogenic Compounds on Microtubule Assembly

| Compound | Class | Effect on Microtubule Polymerization (in a cell-free system) |

| This compound | Non-steroidal Estrogen | Inhibited nih.gov |

| Z,Z-Dienestrol | Non-steroidal Estrogen | Inhibited nih.gov |

| Threohexestrol | Non-steroidal Estrogen | Inhibited nih.gov |

| Diethylstilbestrol (B1670540) (DES) | Non-steroidal Estrogen | Inhibited nih.gov |

| Bisphenol A (BPA) | Xenoestrogen | Inhibited nih.gov |

| Estradiol (E2) | Steroidal Estrogen | No Inhibition nih.gov |

| Genistein | Phytoestrogen | No Inhibition nih.gov |

Exploration of this compound as a Modulator of Store-Operated Calcium Channels in Platelet Models

Recent research has identified a novel role for non-steroidal estrogens, including this compound, as modulators of store-operated calcium entry (SOCE) in human platelets. nih.gov Platelet activation is a critical process in hemostasis and thrombosis, and it is heavily dependent on an increase in intracellular free calcium ([Ca2+]i). nih.govnih.gov This elevation in calcium is achieved through release from intracellular stores and subsequent influx of extracellular calcium through channels in the plasma membrane, a process known as SOCE. nih.govfrontiersin.org

A study investigating the effects of various non-steroidal estrogens on platelet calcium signaling found that this compound is an inhibitor of thrombin-induced SOCE. nih.gov The experimental model involved loading human platelets with the calcium-sensitive fluorescent indicator fura-2. nih.gov Thrombin, a potent platelet agonist, was used to trigger the release of calcium from internal stores and activate SOCE. nih.gov The study demonstrated that this compound inhibited the peak increase in intracellular calcium concentration induced by thrombin. nih.gov

The structure-activity relationship analysis from this study indicated that specific structural features are crucial for this inhibitory activity. For instance, the presence of unsubstituted phenyl hydroxyl groups in the para position was found to be important. nih.gov The study concluded that compounds like diethylstilbestrol (DES) and indenestrols are potent inhibitors of SOCE in platelets. nih.gov This positions this compound as a compound of interest in the study of calcium signaling pathways in non-excitable cells like platelets. nih.gov

Table 3: Inhibitory Activity of this compound and Related Compounds on Thrombin-Induced Store-Operated Calcium Entry (SOCE) in Human Platelets

| Compound | Compound Type | Inhibitory Activity on SOCE | Key Structural Features for Activity |

| This compound | Indene (B144670) Derivative | High nih.gov | Reduction of a double bond in a fused ring system compared to the open-chain stilbene (B7821643) moiety. nih.gov |

| Diethylstilbestrol (DES) | Stilbene Derivative | High nih.gov | Unsubstituted para-phenyl hydroxyls, ethyl side chains, and a conjugated double bond. nih.gov |

| Hexestrol | Stilbene Derivative | High nih.gov | A reduced central double bond compared to DES. nih.gov |

| trans-Resveratrol | Stilbene Derivative | Less Active | Lacks the ethyl side chains of DES. nih.gov |

| Isoflavones (e.g., Genistein) | Phytoestrogen | More active than flavones | Specific isoflavone (B191592) core structure. nih.gov |

| Flavones | Phytoestrogen | Less active than isoflavones | Flavone core structure. nih.gov |

| Glycosides of Flavones/Isoflavones | Phytoestrogen Glycoside | Inactive nih.gov | The presence of a sugar moiety abolishes activity. nih.gov |

Advanced Analytical Methodologies for Indanestrol Research

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment of Indanestrol

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate and analyze complex mixtures. theindustryleaders.org In the context of this compound, which may exist as enantiomers, chiral chromatography is particularly vital.

Enantiomeric separation is critical as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov High-performance liquid chromatography (HPLC) is a predominant technique for this purpose, often employing chiral stationary phases (CSPs). chiralpedia.comcsfarmacie.cz These CSPs create a chiral environment that interacts differently with each enantiomer, leading to their separation based on differential retention times. chiralpedia.com The choice of CSP is dependent on the specific chemical nature of the enantiomers being separated. chiralpedia.com Polysaccharide-based CSPs, for instance, are known for their broad applicability. chiralpedia.com Gas chromatography (GC) can also be utilized for chiral separations, either directly with a CSP or indirectly by derivatizing the enantiomers into diastereomers with a chiral resolving agent. mdpi.com

Purity assessment is another critical application of chromatography. Techniques like GC and HPLC can effectively separate this compound from any impurities, such as starting materials, byproducts, or degradation products. birchbiotech.comsepscience.com The purity is typically determined by calculating the area of the this compound peak relative to the total area of all peaks in the chromatogram. birchbiotech.com For complex samples or when impurities co-elute, coupling chromatography with mass spectrometry (GC-MS or LC-MS) provides enhanced specificity and sensitivity. birchbiotech.comnumberanalytics.com

Table 1: Chromatographic Techniques in this compound Analysis

| Technique | Application | Principle |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Separation | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. chiralpedia.comcsfarmacie.cz |

| Gas Chromatography (GC) | Purity Assessment, Enantiomeric Separation | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. mdpi.combirchbiotech.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity Assessment, Structure Elucidation | Combines the separation power of LC with the mass analysis capabilities of MS for enhanced identification of components. numberanalytics.com |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) in this compound Structure Elucidation and Confirmation

Spectroscopic techniques are indispensable for elucidating and confirming the molecular structure of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of organic molecules. msu.edu It provides information about the chemical environment of specific nuclei, such as ¹H and ¹³C, allowing for the mapping of the carbon-hydrogen framework of this compound. mdpi.comrsc.orgresearchgate.net Two-dimensional (2D) NMR experiments, like COSY and HSQC, can further reveal connectivity between atoms within the molecule. rsc.org

Mass Spectrometry (MS) is another key analytical tool that provides information about the mass-to-charge ratio of ionized molecules. rfi.ac.ukcurrenta.de High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high accuracy, which aids in confirming its elemental composition. nih.govmdpi.com Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions to gain detailed structural information. currenta.denih.govmdpi.com This fragmentation pattern serves as a molecular fingerprint that can confirm the identity of this compound and help in the characterization of its analogues or metabolites.

Table 2: Spectroscopic Techniques for this compound Characterization

| Technique | Information Obtained | Application in this compound Research |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, connectivity of atoms. msu.edumdpi.com | Elucidation and confirmation of the chemical structure of this compound and its analogues. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural fragments. rfi.ac.ukcurrenta.de | Confirmation of molecular formula and structural identity through fragmentation analysis. mdpi.com |

Application of Ligand Binding Assays in this compound-Estrogen Receptor Interaction Studies

To understand the biological activity of this compound, it is crucial to study its interaction with its primary target, the estrogen receptor (ER). Ligand binding assays are fundamental in this regard.

These assays measure the affinity of a ligand (this compound) for its receptor (ER). oecd.org A common approach is the competitive binding assay, where this compound competes with a radiolabeled or fluorescently-labeled estrogen, such as [³H]17β-estradiol, for binding to the ER. oecd.orgnih.gov By measuring the displacement of the labeled ligand by increasing concentrations of this compound, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined. nih.gov

These assays can be performed using various sources of the estrogen receptor, including cytosolic preparations from target tissues or recombinant human ER. oecd.orgnih.gov The results of these assays are critical for understanding the potency of this compound as an estrogenic compound and for comparing its affinity to that of endogenous estrogens and other synthetic ligands. nih.gov Fluorescence-based techniques, such as Fluorescence Resonance Energy Transfer (FRET), can also be employed to study the dynamics of ligand-receptor interactions in real-time. amherst.edubmbreports.org

Development of High-Throughput Screening Methods for this compound Analogue Discovery

The discovery of new molecules with potentially improved properties often relies on the synthesis and screening of a large number of structural analogues. High-throughput screening (HTS) methods are essential for efficiently evaluating these large compound libraries.

In the context of this compound, HTS assays would be designed to rapidly assess the estrogenic activity of newly synthesized analogues. These assays are typically cell-based and utilize reporter gene technology. In such a system, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an estrogen-responsive element (ERE). When an active this compound analogue binds to the estrogen receptor within the cell, the receptor-ligand complex activates the transcription of the reporter gene, leading to a measurable signal (light or fluorescence).

The development of robust and miniaturized HTS assays allows for the rapid screening of thousands of compounds, facilitating the identification of lead candidates with desired activity profiles. This approach significantly accelerates the drug discovery process by quickly narrowing down the pool of compounds for further, more detailed investigation.

Future Research Trajectories and Unexplored Avenues for Indanestrol Research

Hypotheses on Novel Molecular Targets Beyond Classical Estrogen Receptors for Indanestrol

While this compound is recognized for its interaction with classical estrogen receptors (ERα and ERβ), emerging hypotheses suggest its activity may extend to other molecular targets. nih.gov These alternative targets could explain some of its unique biological effects and open new avenues for therapeutic applications.

One prominent hypothesis centers on the G protein-coupled estrogen receptor (GPER), a membrane-associated receptor known to mediate rapid, non-genomic estrogenic responses. genome.jp The structural characteristics of this compound may permit binding to GPER, initiating distinct signaling cascades involving cAMP and intracellular calcium mobilization, which in turn could influence cellular processes like proliferation and apoptosis. nih.gov

Another area of investigation involves orphan nuclear receptors. This large family of transcription factors has members with un-identified endogenous ligands. ufl.edunih.govnih.gov It is plausible that this compound could act as a ligand for certain orphan receptors, such as those involved in sterol metabolism or immune responses, thereby modulating gene expression pathways independent of classical ER signaling. ufl.eduoncotarget.com The identification of such interactions would significantly broaden our understanding of this compound's pharmacological profile.

Furthermore, this compound's potential to interact with enzymes involved in steroid metabolism, such as cytochrome P450 enzymes, warrants exploration. researchgate.net By modulating the activity of these enzymes, this compound could alter the local concentrations of endogenous estrogens and other steroids, indirectly influencing cellular function.

Finally, the possibility of this compound targeting components of the cellular signaling machinery downstream of receptor activation, such as protein kinases or phosphatases, cannot be excluded. These interactions could fine-tune the cellular response to both genomic and non-genomic signaling pathways initiated by classical and non-classical receptors.

Potential Applications of this compound as a Research Tool for Dissecting Estrogen Receptor Signaling

The distinct properties of this compound make it a valuable research tool for elucidating the complex and multifaceted nature of estrogen receptor (ER) signaling. nih.govnih.gov Its unique stereochemistry and differential activities through ERα and ERβ provide a means to dissect the specific roles of each receptor subtype in various physiological and pathological processes. nih.govnih.gov

The enantiomers of this compound, IA-S and IA-R, exhibit stereoselective activation of ERα and ERβ. nih.gov Specifically, IA-S is a more potent activator of ERα-mediated transcription, while IA-R shows preferential, albeit weaker, activation of ERβ in certain cellular contexts. nih.gov This stereoselectivity allows researchers to selectively probe the downstream pathways initiated by each receptor subtype. For instance, by comparing the cellular responses to IA-S and IA-R, one can differentiate the contributions of ERα and ERβ to processes like cell proliferation and differentiation. nih.gov

Furthermore, this compound can be used to investigate the phenomenon of receptor dimerization. ERs can form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). bmbreports.orgmdpi.com The differential binding affinities and activation potentials of this compound enantiomers for the ER subtypes can help to unravel the functional consequences of these different dimer compositions. nih.gov For example, fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) assays could be employed with this compound to study how ligand binding influences the formation and activity of specific ER dimer pairs. bmbreports.org

This compound is also a useful tool for studying the non-genomic actions of estrogens. genome.jpresearchgate.net These rapid signaling events are often mediated by membrane-associated ERs and can trigger various kinase cascades. genome.jpnih.gov By using this compound in conjunction with inhibitors of genomic signaling, researchers can isolate and characterize these non-genomic pathways.

Finally, the cell-type specific effects of this compound highlight its utility in understanding the context-dependent nature of ER signaling. nih.gov The observation that IA-R's potency on ERβ differs between cell lines suggests that the cellular environment, including the presence of specific co-regulators, plays a crucial role in determining the ultimate biological response to an estrogenic compound. nih.gov

Development of Predictive Computational Models for this compound's Molecular Activities and Selectivity

Computational modeling is poised to play a crucial role in advancing our understanding of this compound's molecular activities and in predicting its selectivity for various targets. numberanalytics.comnih.govmdpi.com These in silico approaches can guide experimental studies, accelerate the discovery of new derivatives with improved properties, and provide insights into the structural basis of this compound's biological effects.

One powerful computational technique is Quantitative Structure-Activity Relationship (QSAR) modeling . open.ac.ukresearchgate.netnih.govmdpi.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For this compound, QSAR studies could be used to:

Predict the estrogenic potency of novel this compound derivatives.

Identify the key molecular features (descriptors) that contribute to its binding affinity and selectivity for ERα versus ERβ.

Screen virtual libraries of compounds to identify new molecules with desired activity profiles.

Molecular docking is another valuable computational tool. nih.govscielo.br Docking simulations predict the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key interactions at the atomic level. nih.gov In the context of this compound, docking studies can:

Elucidate the structural basis for the stereoselective binding of its enantiomers to ERα and ERβ. nih.gov

Model the binding of this compound to hypothesized novel targets, such as GPER or orphan nuclear receptors.

Guide the design of site-directed mutagenesis experiments to validate the importance of specific amino acid residues in the receptor's binding pocket.

The integration of these computational approaches can create a powerful predictive framework for this compound research. For instance, QSAR models can identify promising candidate molecules, which can then be further evaluated using docking and MD simulations before being synthesized and tested in the laboratory. This iterative cycle of computational prediction and experimental validation can significantly streamline the drug discovery and development process.

| Computational Method | Application to this compound Research |

| QSAR | Predict activity of new derivatives; Identify key structural features for potency and selectivity. researchgate.netnih.govmdpi.com |

| Molecular Docking | Visualize binding poses; Explain stereoselectivity; Guide mutagenesis studies. nih.gov |

| Molecular Dynamics | Analyze conformational changes in the receptor upon binding; Understand activation mechanisms. nih.gov |

Exploration of this compound's Influence in Non-Mammalian Biological Systems for Fundamental Insights

Studying the effects of this compound in non-mammalian biological systems can offer fundamental insights into the evolution and conserved functions of estrogen signaling pathways. igb-berlin.deebsco.com Many components of the endocrine system, including estrogen receptors, are evolutionarily conserved across vertebrates. igb-berlin.demdpi.com Therefore, investigating this compound's activity in organisms like fish and amphibians can provide a comparative context for its effects in mammals.

Fish are widely used as model organisms in endocrinology and toxicology. igb-berlin.de They possess estrogen receptors that are homologous to human ERs and are sensitive to environmental estrogens. igb-berlin.de Exposing fish to this compound could reveal:

Conserved aspects of estrogen-mediated gene regulation.

Potential endocrine-disrupting effects of this compound and its metabolites in an aquatic environment.

The impact of this compound on reproductive development and function in a non-mammalian vertebrate.

Amphibians , such as frogs, also represent a valuable model system. ebsco.comwikipedia.orgin.gov Their developmental processes are often highly sensitive to hormonal signals. wikipedia.org Research in amphibians could explore:

The role of estrogen signaling in metamorphosis and sexual differentiation.

The potential for this compound to interfere with these critical developmental events.

The use of techniques like non-denaturing fluorescence in situ hybridization (ND-FISH) to study chromosomal responses to this compound. nih.gov

Furthermore, extending research to invertebrates could provide even more fundamental insights into the ancient origins of the signaling pathways that this compound targets. While invertebrates lack classical estrogen receptors, some species possess related nuclear receptors. Studying the effects of this compound in organisms like mollusks or annelids, which have been shown to have ER homologs, could help to trace the evolutionary history of these receptors and their ligands. mdpi.com

These comparative studies are not only of academic interest but can also have practical implications for environmental risk assessment and for understanding the fundamental principles of hormone action across the animal kingdom.

| Organism Group | Potential Research Focus | Rationale |

| Fish | Endocrine disruption, reproductive effects, conserved gene regulation | Well-established models for endocrine research with conserved ERs. igb-berlin.de |

| Amphibians | Developmental effects (metamorphosis), sexual differentiation | High sensitivity to hormonal signals during development. ebsco.comwikipedia.org |

| Invertebrates | Evolution of nuclear receptors and their ligands | Tracing the ancient origins of estrogen signaling pathways. mdpi.com |

Q & A

Q. What templates ensure clarity in reporting this compound’s synthetic pathways and yield optimization?

- Methodological Guidance :

- Follow IUPAC guidelines for chemical nomenclature and report yields as molar percentages.

- Use tables to compare catalysts/reagents (e.g., Pd/C vs. enzymatic catalysis) and reaction efficiencies .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.